N-(4-fluorooxolan-3-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-5-13-6-8(7)12-9-3-1-2-4-11-9/h1-4,7-8H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBUSQILXQLNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Interdisciplinary Relevance of Fluorinated Heterocycles in Contemporary Chemical Research
The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern chemical research, with profound implications across various disciplines. Fluorinated heterocycles are of particular interest in the pharmaceutical industry, materials science, and agriculture. researchgate.net The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties. researchgate.net
Key effects of fluorination include:
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's lipophilicity, bioavailability, conformation, and metabolic stability. researchgate.netnih.gov For instance, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's in vivo half-life. nih.gov
Enhanced Binding Affinity: The carbon-fluorine bond can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target. synthetikaeu.com
Improved Bioavailability: The introduction of fluorine can modulate the pKa of nearby functional groups, which can, in turn, improve a compound's bioavailability and its ability to cross cell membranes. nih.gov
The oxolane (tetrahydrofuran) ring, a five-membered cyclic ether, is a common scaffold in many natural products and synthetic compounds. ebi.ac.uk The fluorination of this ring, as seen in the "4-fluorooxolan-3-yl" moiety, is anticipated to bestow the aforementioned benefits of fluorine substitution, making it an attractive component in the design of novel bioactive molecules.
The Importance of the Pyridin 2 Amine Moiety in Molecular Design and Functional Materials
The pyridin-2-amine scaffold is recognized as a "privileged" structure in medicinal chemistry and drug design. spectrabase.comresearchgate.net This simple, low-molecular-weight moiety is a versatile building block for the synthesis of a diverse range of biologically active molecules. nih.gov Its prevalence is evident in numerous FDA-approved drugs. spectrabase.comresearchgate.net
The significance of the pyridin-2-amine moiety stems from several factors:
Versatile Synthetic Handle: The amino group provides a reactive site for a wide array of chemical transformations, allowing for the straightforward introduction of various substituents and the construction of complex molecular architectures.
Hydrogen Bonding Capabilities: The amino group and the pyridine (B92270) nitrogen can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.
Electronic Properties: The pyridine ring is an aromatic system whose electronic properties can be tuned through substitution. This allows for the fine-tuning of a molecule's reactivity and its interactions with its environment.
The pyridin-2-amine core is found in compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. researchgate.net
Conceptual Integration: the Rationale for Investigating the N 4 Fluorooxolan 3 Yl Pyridin 2 Amine Architecture
Synthesis of the 4-Fluorooxolane Precursor
The introduction of a fluorine atom into a tetrahydrofuran (B95107) ring presents unique regiochemical and stereochemical hurdles. The development of methods for the stereoselective construction of substituted tetrahydrofurans is a significant area of research due to the prevalence of this motif in biologically active molecules. nih.gov
Strategies for the Construction of Fluorinated Tetrahydrofuran Ring Systems
The creation of the fluorinated five-membered ether ring is the cornerstone of the synthesis. Modern organic synthesis offers several powerful strategies, including cycloaddition reactions, stereoselective cyclizations, and direct fluorination of pre-formed oxolane systems.
Cycloaddition reactions provide an efficient pathway for assembling cyclic systems in a single step. nih.gov The [3+2] cycloaddition is a particularly powerful strategy for constructing tetrahydrofuran rings. nih.gov This can involve the reaction of a carbonyl ylide with an alkene. For the synthesis of a fluorinated analogue, a fluorinated alkene or a carbonyl ylide precursor containing fluorine could be employed. For instance, a rhodium-catalyzed reaction of a diazo compound with an aldehyde can generate a carbonyl ylide, which then reacts with a fluorinated alkene to form the desired ring system. nih.gov
Another approach involves intramolecular [2+2] photocycloaddition reactions, which have been successfully used to create fluorinated tricyclic scaffolds. documentsdelivered.com A similar strategy could be adapted by designing a suitable acyclic precursor with a fluorinated olefin that undergoes intramolecular cyclization to form the oxolane ring. Furan-fused cyclobutanones have also been utilized as versatile C4 synthons in Rh-catalyzed [4+2] and Au-catalyzed [4+4] cycloadditions to build fused lactam structures, demonstrating the utility of strained-ring precursors in complex cycloadditions. nih.gov
Controlling the stereochemistry at the C3 and C4 positions of the oxolane ring is critical. Asymmetric synthesis methods are employed to achieve high diastereoselectivity and enantioselectivity. An established approach begins with the Sharpless catalytic asymmetric dihydroxylation of an acyclic vinyl precursor, which can produce diols with high enantiomeric excess. nih.gov This chiral diol can then be subjected to a fluorination reaction, followed by cyclization to yield the chiral 4-fluorooxolane.
Intramolecular nucleophilic substitution (SN2) reactions are a classical and effective method for tetrahydrofuran synthesis. nih.gov A chiral fluorinated epoxyalcohol, for example, can undergo intramolecular cyclization. The stereochemistry of the epoxide and the alcohol directly translates to the stereochemistry of the final tetrahydrofuran product. Magnesium halides have been shown to catalyze the regio- and stereoselective cyclization of epoxyalcohols to form substituted tetrahydrofurans. researchgate.net
Below is a table summarizing potential diastereoselective strategies.
Table 1: Diastereoselective and Enantioselective Strategies for 4-Fluorooxolanes
| Method | Key Transformation | Stereocontrol Element | Potential Outcome |
|---|---|---|---|
| Asymmetric Dihydroxylation | Sharpless AD of a vinyl precursor | Chiral ligand (e.g., (DHQ)₂PHAL) | Enantiomerically enriched diol, precursor to chiral fluorooxolane |
| Intramolecular SN2 Cyclization | Ring closure of a chiral halo-alcohol | Pre-existing stereocenters | Diastereomerically pure fluorooxolane |
| Epoxyalcohol Ring Opening | Magnesium halide-catalyzed cyclization researchgate.net | Stereochemistry of the epoxyalcohol | Control over relative stereochemistry of substituents |
Innovative Fluorination Reagents and Methodologies for Oxolane Systems
The direct fluorination of a pre-existing oxolane ring or its precursor is a key step in many synthetic routes. Modern electrophilic fluorinating agents have largely replaced hazardous reagents like elemental fluorine. acsgcipr.org These reagents are often safer, more selective, and easier to handle. tcichemicals.comnih.gov
Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used electrophilic fluorinating agents. mdpi.com They are crystalline, bench-stable solids compatible with a wide range of functional groups and catalytic systems. nih.govmdpi.com These reagents can be used to fluorinate enol ethers or silyl (B83357) enol ethers derived from lactones, which are precursors to substituted oxolanes. The reaction of an oxolane-derived enolate or silyl enol ether with Selectfluor® or NFSI would introduce the fluorine atom regioselectively.
Recent advances have focused on catalytic fluorination, including methods mediated by transition metals, photoredox catalysts, and organocatalysts, to achieve site-selective C-H fluorination. mdpi.com While direct C-H fluorination of a simple tetrahydrofuran ring at the C4 position remains challenging, functionalization at this position can guide the fluorination.
Table 2: Modern Electrophilic Fluorinating Reagents
| Reagent Name | Chemical Name | Key Features |
|---|---|---|
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Bench-stable, crystalline solid; widely applicable. tcichemicals.commdpi.com |
| NFSI | N-Fluorobenzenesulfonimide | Crystalline, air-stable; compatible with various catalytic systems. mdpi.com |
| AlkylFluor™ | Stable reagent for deoxyfluorinations. tcichemicals.com |
| FLUOLEAD™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Nucleophilic fluorinating agent; high thermal stability. tcichemicals.com |
Regioselective Installation of Substituents on the Oxolane Ring
To synthesize the target molecule, an amine or a precursor group must be installed at the C3 position of the 4-fluorooxolane ring. This requires high regioselectivity. One strategy involves the ring-opening of a suitably substituted epoxide. For example, a 3,4-epoxyoxolane could be opened by an amine nucleophile to install the required functionality.
Alternatively, modern C-H activation/functionalization strategies can be employed. While direct C-H activation of tetrahydrofuran often occurs at the C2 position adjacent to the oxygen, specific directing groups or catalytic systems can achieve functionalization at other positions. rsc.org A zinc-mediated C-H activation of THF has been used for regioselective addition to alkynes. rsc.org A more targeted approach would involve starting with a precursor already functionalized at the C3 position, such as a 4-fluorotetrahydrofuran-3-one. Reduction of the ketone and conversion of the resulting alcohol to an amine would yield the desired precursor. Triflic anhydride (B1165640) (Tf₂O) has been shown to promote regioselective ring-opening of THF, providing another potential route to functionalized linear precursors that can be re-cyclized. nih.gov
Synthetic Routes to the Pyridin-2-amine Moiety
The pyridin-2-amine fragment can be synthesized separately and then coupled with the 4-fluorooxolan-3-amine precursor, or the pyridine (B92270) ring can be constructed with the side chain already attached. The synthesis of substituted pyridin-2-amines is a well-developed field in medicinal chemistry. nih.govresearchgate.net
Common strategies involve nucleophilic aromatic substitution (SNAr) reactions, where an amine displaces a leaving group (such as a halogen) from the 2-position of the pyridine ring. For example, reacting 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with 4-fluorooxolan-3-amine in the presence of a suitable base would form the target C-N bond.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming aryl-amine bonds. This reaction would involve coupling 4-fluorooxolan-3-amine with a 2-halopyridine using a palladium or copper catalyst with a suitable ligand. This method offers broad functional group tolerance and generally proceeds under mild conditions. nih.gov
Alternatively, the pyridine ring itself can be constructed through cyclization reactions. For instance, α,β-unsaturated ketones can react with 5-aminopyrazoles in the presence of a catalyst like ZrCl₄ to form pyrazolo[3,4-b]pyridines, showcasing how substituted pyridine rings can be assembled from acyclic or other heterocyclic precursors. mdpi.com While not directly applicable to pyridin-2-amines, similar condensation strategies are common in pyridine synthesis. nih.gov A chemodivergent approach has been developed for the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424), highlighting the versatility of these starting materials. rsc.org
Modern Amination Reactions of 2-Halopyridines
The reaction of 2-halopyridines with amines is a cornerstone for the synthesis of 2-aminopyridine derivatives. While classical nucleophilic aromatic substitution (SNAr) reactions are feasible, they often require harsh conditions and are limited to pyridines with strong electron-withdrawing groups. Modern methodologies have overcome many of these limitations. For instance, palladium-catalyzed amination has emerged as a powerful tool. However, even without transition metals, SNAr reactions can be effective under specific conditions, particularly with more reactive halopyridines like 2-fluoropyridine. researchgate.net The choice of solvent and base is critical in these reactions, with conditions optimized to enhance the nucleophilicity of the amine and facilitate the departure of the halide. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2-Chloropyridine | Morpholine | KF, water | 2-Morpholinopyridine | Generally unsatisfactory |
| 2-Fluoropyridine | Morpholine | KF, water | 2-Morpholinopyridine | Better yields than 2-chloropyridine |
This table illustrates the general reactivity trends in SNAr reactions of 2-halopyridines. researchgate.net
Transition Metal-Catalyzed N-Arylation Strategies (e.g., Buchwald-Hartwig, Chan-Lam)
Transition metal-catalyzed cross-coupling reactions represent a major leap forward in the synthesis of N-aryl and N-heteroaryl amines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a widely used method for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction is highly versatile, tolerating a wide range of functional groups on both the aryl/heteroaryl halide and the amine. wikipedia.org The catalyst system, typically consisting of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, is crucial for the reaction's success. rug.nl Strong bases, such as sodium tert-butoxide, are generally required. researchgate.net For the synthesis of this compound, this would involve the coupling of a 2-halopyridine with 4-fluorooxolan-3-amine.
| Aryl Halide | Amine | Catalyst System | Base | Product |
| Aryl Bromides | Primary Amines | Pd(OAc)₂, BINAP/DPPF | NaOtBu | N-Aryl Primary Amine |
| Aryl Chlorides | Secondary Amines | Pd₂ (dba)₃, RuPhos | NaOtBu | N-Aryl Secondary Amine |
| Aryl Mesylates | Primary Amines | Pd(OAc)₂, BrettPhos | NaOtBu | N-Aryl Primary Amine |
This table presents representative examples of Buchwald-Hartwig amination catalyst systems. wikipedia.orgrug.nl
The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) offers a complementary, copper-catalyzed approach for N-arylation. wikipedia.org A key advantage of this reaction is its ability to be performed under milder conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling typically involves the reaction of an amine with an aryl boronic acid. researchgate.net This method is known for its tolerance of various functional groups and is a powerful alternative to palladium-catalyzed methods. nih.gov
| Amine | Aryl Boronic Acid | Copper Source | Conditions | Product |
| 2-Aminopyridine | Aryl Boronic Acid | Cu(OAc)₂ | Room Temp, Air | N-Arylpyridin-2-amine |
| Imidazoles | Aryl Boronic Acid | Copper-exchanged Fluorapatite | Base-free | N-Arylimidazole |
| Primary Amines | Aryl Boronic Acid | Cu(OAc)₂ | Pyridine, Room Temp, Air | N-Aryl Primary Amine |
This table showcases the versatility of the Chan-Lam coupling reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net
Direct Amination and C-H Functionalization Approaches for Pyridin-2-amine Synthesis
Direct amination methods that avoid the pre-functionalization of the pyridine ring (i.e., halogenation) are highly desirable from an atom-economy perspective. The Chichibabin reaction , a classic method for the amination of pyridines at the C2 position using sodium amide, has been modernized. ntu.edu.sg Recent advancements have shown that a composite of sodium hydride and a catalytic iodide can mediate the Chichibabin amination under milder conditions with a broader range of primary alkylamines. ntu.edu.sg
Another important strategy involves the C-H functionalization of pyridine N-oxides. The N-oxide activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. researchgate.netnih.gov Treatment of a pyridine N-oxide with an activating agent like tosyl anhydride (Ts₂O) in the presence of an amine allows for the direct introduction of the amino group, primarily at the C2 position. researchgate.netnih.gov
| Pyridine Derivative | Aminating Reagent | Conditions | Product |
| Pyridine | n-Butylamine | NaH, LiI | N-butylpyridin-2-amine |
| Pyridine N-oxide | t-Butylamine | Ts₂O, then TFA | 2-tert-Butylaminopyridine |
This table provides examples of direct amination and C-H functionalization strategies. ntu.edu.sgresearchgate.net
Convergent and Divergent Coupling Strategies for this compound Assembly
The assembly of the target molecule can be approached through either convergent or divergent synthetic strategies, primarily focusing on the formation of the key N-aryl linkage.
Formation of the N-Aryl Linkage
The central challenge in synthesizing this compound is the formation of the bond between the pyridine ring and the nitrogen atom of the fluorooxolane moiety. A convergent approach would involve preparing the two key fragments, a pyridin-2-yl precursor and a 4-fluorooxolan-3-amine precursor, and then coupling them in a late-stage step.
Route A (Buchwald-Hartwig/Chan-Lam): This strategy would utilize a 2-halopyridine (e.g., 2-bromopyridine) and couple it with 4-fluorooxolan-3-amine using either palladium or copper catalysis.
Route B (SNAr): If a sufficiently activated pyridine ring is used (e.g., 2-fluoro-5-nitropyridine), a direct nucleophilic aromatic substitution with 4-fluorooxolan-3-amine could be employed.
A divergent approach might start from a common intermediate, such as 2-aminopyridine, which could then be functionalized with a suitable electrophilic partner derived from 4-fluorooxolane.
Optimization of Reaction Conditions for Scaffold Coupling
The success of the coupling reaction is highly dependent on the careful optimization of several parameters.
| Parameter | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst/Ligand | The choice of phosphine ligand is critical and depends on the specific substrates. Bulky, electron-rich ligands are often preferred. | The copper source (e.g., Cu(OAc)₂, CuI) and the potential use of a ligand (e.g., pyridine, N,N-dimethylglycine) can significantly impact the reaction. |
| Base | A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can influence catalyst activity and substrate stability. | Often proceeds with a milder base (e.g., pyridine, triethylamine) or can even be base-free in some systems. |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. | A wider range of solvents is often tolerated, including protic solvents in some cases. |
| Temperature | Reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. | Can often be conducted at room temperature, which is advantageous for thermally sensitive substrates. |
This table outlines key parameters for optimization in the principal cross-coupling reactions.
The specific steric and electronic properties of the 4-fluorooxolan-3-amine fragment would necessitate empirical screening of these conditions to achieve optimal yield and purity of this compound.
Spectroscopic and Diffraction Techniques for Definitive Structural Assignment
The precise determination of the three-dimensional structure of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These powerful analytical methods provide detailed insights into the molecule's connectivity, stereochemistry, and solid-state conformation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Determination
Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemical and regiochemical features of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals and establishes the connectivity between atoms.
The stereochemistry of the 4-fluorooxolane ring can be elucidated through the analysis of scalar coupling constants (J-couplings). Specifically, the magnitude of the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of the substituents on the oxolane ring. For instance, a larger coupling constant is typically observed for a trans-diaxial relationship between coupled nuclei, while a smaller coupling constant suggests a cis or equatorial-axial arrangement.
Furthermore, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy can provide through-space correlations between protons, offering additional evidence for the relative stereochemistry and preferred conformation of the molecule in solution.
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | ¹⁹F Chemical Shift (ppm) |
| Pyridin-2-amine | ||||
| 3-H | 6.60 | 108.5 | C-2, C-4, C-5 | |
| 4-H | 7.45 | 138.0 | C-2, C-3, C-5, C-6 | |
| 5-H | 6.75 | 114.0 | C-3, C-4, C-6 | |
| 6-H | 8.05 | 148.0 | C-2, C-4, C-5 | |
| N-H | 5.80 | C-2, C-3' | ||
| 4-fluorooxolan-3-yl | ||||
| 2'-Hα, Hβ | 3.80, 4.00 | 68.0 | C-3', C-5' | |
| 3'-H | 4.50 | 55.0 | C-2', C-4', C-5' | |
| 4'-H | 5.10 | 95.0 (d, ¹JCF = 180 Hz) | C-3', C-5' | -190.0 |
| 5'-Hα, Hβ | 3.90, 4.10 | 70.0 | C-2', C-3', C-4' |
Note: This data is hypothetical and based on typical values for similar structural motifs. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. d = doublet.
X-ray Crystallography for Solid-State Conformational Insights
Single-crystal X-ray crystallography provides the most definitive insight into the solid-state conformation of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the preferred three-dimensional arrangement of the molecule in the crystalline lattice.
Analysis of the crystal structure would confirm the relative stereochemistry of the substituents on the oxolane ring and provide detailed information about the ring pucker. Furthermore, it would reveal the orientation of the pyridin-2-amine substituent relative to the fluorooxolane ring and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. In many 2-aminopyridine derivatives, intermolecular N-H···N hydrogen bonds are observed, leading to the formation of dimeric or polymeric structures in the solid state. rsc.orgresearchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
| Key Torsion Angle (C4-N-C3'-C4') (°) | 150 |
Note: This data is hypothetical and based on typical values for similar organic molecules.
Detailed Conformational Landscape of the N-(4-fluorooxolan-3-yl) Substituent
The conformational landscape of the N-(4-fluorooxolan-3-yl) substituent is complex, governed by a combination of steric and electronic interactions within the five-membered ring and with the adjacent pyridin-2-amine group.
Intramolecular Electronic Interactions Governing Fluorine's Orientational Preferences (e.g., Charge-Dipole, Hyperconjugation)
The orientational preference of the fluorine atom on the oxolane ring is significantly influenced by intramolecular electronic interactions. One of the key factors is the gauche effect, where a conformation with the electronegative fluorine atom gauche (dihedral angle of approximately 60°) to the oxygen atom of the ring may be favored over the anti conformation. This preference is often attributed to hyperconjugation, an interaction between the lone pairs of the oxygen atom and the antibonding orbital of the C-F bond (nO -> σ*C-F). colorado.eduwikipedia.org
Ring Pucker Analysis of the 4-Fluorooxolane System
The five-membered oxolane ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common puckered conformations for a five-membered ring are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The exact conformation and the degree of puckering can be quantitatively described using Cremer-Pople parameters. researchgate.netacs.org
For a 4-substituted oxolane, the substituent's preference for an axial or equatorial position will influence the ring's puckering. In the case of a fluorine substituent, stereoelectronic effects, such as the gauche effect mentioned earlier, often favor a pseudo-axial orientation. This preference can lead to a stabilization of either an envelope or a twist conformation, depending on which conformation best accommodates this arrangement while minimizing other steric clashes. The puckering of the tetrahydrofuran ring is a dynamic process, and the molecule likely exists as a mixture of interconverting conformers in solution. acs.org
Influence of Solvent Polarity on Conformational Equilibria
The conformational equilibrium of this compound is expected to be influenced by the polarity of the solvent. acs.orgnih.gov Polar solvents can stabilize conformations with a larger molecular dipole moment. Given the high polarity of the C-F bond, different puckered conformations of the fluorooxolane ring will have different dipole moments.
For instance, a conformation where the C-F bond dipole aligns with the dipole of the rest of the molecule will be more stabilized in a polar solvent compared to a conformation where the dipoles are opposed. Therefore, changing the solvent from a nonpolar solvent (e.g., chloroform) to a polar solvent (e.g., methanol (B129727) or water) could shift the conformational equilibrium, favoring the more polar conformer. This effect can be monitored by NMR spectroscopy, as changes in the population of conformers will lead to changes in the observed coupling constants and chemical shifts. acs.orgnih.gov
Torsional Analysis of the Pyridin-2-amine Linkage
The rotation around the C2-N bond is primarily governed by a combination of steric hindrance between the substituent on the amine and the pyridine ring, and electronic effects, such as the delocalization of the nitrogen lone pair into the pyridine π-system.
Computational studies on the parent molecule, 2-aminopyridine, have been performed to elucidate the rotational energy profile of the amino group. These studies reveal the presence of rotational barriers and the non-planar nature of the amino group with respect to the pyridine ring. For 2-aminopyridine, the rotation of the -NH2 group is not a simple, smooth process. Instead, it involves passing through transition states with defined energy barriers.
A computational study of 2-aminopyridine at the B3LYP/6-311++G(2d,2p) level of theory has provided insight into these rotational barriers. uisek.edu.ec The energy profile for the rotation of the amino group shows distinct transition states. The lowest rotational barrier corresponds to the transition state where the hydrogens of the amino group are pointing towards the nitrogen heteroatom of the pyridine ring. uisek.edu.ec
In the case of this compound, the substitution of a hydrogen atom on the amino group with the bulkier 4-fluorooxolan-3-yl group is expected to significantly influence the torsional landscape. The steric bulk of the oxolane ring will likely lead to higher rotational barriers compared to the unsubstituted 2-aminopyridine.
The preferred conformation is anticipated to be one that minimizes steric clash between the fluorooxolane ring and the pyridine ring. This would likely involve a dihedral angle that positions the oxolane ring away from the plane of the pyridine ring. The exact value of this dihedral angle and the corresponding rotational energy profile would require specific computational modeling of this compound.
Based on analogies with other N-substituted 2-aminopyridines, two principal low-energy conformations can be hypothesized, corresponding to different orientations of the fluorooxolane substituent relative to the pyridine ring. The relative energies of these conformers and the barriers separating them would be influenced by both steric repulsion and potential intramolecular interactions, such as hydrogen bonding if applicable.
To provide a quantitative perspective based on a foundational model, the following table summarizes the calculated rotational barriers for the amino group in 2-aminopyridine.
| Transition State | Description | Calculated Rotational Barrier (kcal/mol) |
| TS1 | Hydrogens of the amino group pointing towards the ring nitrogen | 7.71 |
Data obtained from computational studies on 2-aminopyridine at the B3LYP/6-311++G(2d,2p) level of theory. uisek.edu.ec
It is crucial to note that the substitution of the 4-fluorooxolane-3-yl group on the exocyclic nitrogen will alter these values. The increased steric demand of the substituent will likely raise the energy of the transition states for rotation around the C2-N bond. Furthermore, the flexibility of the oxolane ring itself introduces additional conformational complexity to the system. A comprehensive understanding of the torsional analysis of this compound would necessitate dedicated quantum chemical calculations.
Computational and Theoretical Investigations of N 4 Fluorooxolan 3 Yl Pyridin 2 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies provide fundamental insights into the electronic architecture and reactivity of a molecule. For N-(4-fluorooxolan-3-yl)pyridin-2-amine, these investigations are crucial for understanding its stability, reactivity, and potential interaction mechanisms at a subatomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the ground-state properties of this compound. By utilizing various functionals and basis sets, key geometric and energetic parameters can be calculated with high accuracy.
A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. The results of such a calculation would provide bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the compound. Furthermore, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared spectrum.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -652.789 |
| Dipole Moment (Debye) | 3.45 |
| C-F Bond Length (Å) | 1.39 |
| C-N (amine) Bond Length (Å) | 1.38 |
| C=N (pyridine) Bond Length (Å) | 1.34 |
| Pyridine (B92270) Ring Planarity (°) | < 1.0 |
Note: The values presented in this table are hypothetical and representative of what would be obtained from DFT calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, while the LUMO would likely be distributed over the pyridine ring. The fluorine atom on the oxolane ring would influence the charge distribution through its inductive effect. Analysis of the molecular electrostatic potential (MEP) map would further reveal the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 5.10 |
Note: The values presented in this table are hypothetical and representative of FMO analysis.
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, theoretical studies can predict the most likely pathways for reactions such as electrophilic substitution on the pyridine ring or nucleophilic substitution at the fluorinated carbon of the oxolane ring.
By mapping the potential energy surface of a reaction, the structures of transition states can be located, and the activation energies can be calculated. This information is invaluable for understanding the kinetics and thermodynamics of the reaction, and for predicting the regioselectivity and stereoselectivity of the products. For example, a theoretical study could compare the activation barriers for different protonation sites on the molecule, thereby predicting its basicity.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of this compound over time.
The flexibility of the oxolane ring and the rotational freedom around the C-N bond connecting it to the pyridine ring mean that this compound can adopt multiple conformations. Exploring the conformational space is crucial for identifying the most stable conformers and understanding their relative populations at a given temperature.
Techniques such as systematic or stochastic conformational searches, coupled with molecular mechanics or quantum mechanics energy calculations, can be used to generate a potential energy landscape. This landscape reveals the low-energy conformers and the energy barriers between them. Molecular dynamics simulations can then be used to study the dynamic interconversion between these conformers.
The structural and electronic features of this compound make it a potential candidate for a chemical probe, which is a small molecule used to study biological systems. Molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing the binding of this compound to a target receptor.
Molecular docking studies would be performed to predict the preferred binding pose of the molecule within the active site of a target protein. These studies would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. Subsequent molecular dynamics simulations of the ligand-receptor complex would then be used to assess the stability of the binding pose and to calculate the binding free energy, providing a more accurate estimate of the binding affinity.
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | Asp112 | 2.8 |
| Hydrogen Bond | Tyr234 | 3.1 |
| Hydrophobic Interaction | Leu87 | 3.9 |
| Pi-Stacking | Phe256 | 4.5 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Scaffold Optimization
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the rational design and optimization of lead compounds in drug discovery. For the this compound scaffold, these computational approaches provide a framework for understanding how structural modifications influence biological activity, thereby guiding the synthesis of more potent and selective analogs.
The core structure, featuring a 2-aminopyridine (B139424) moiety linked to a fluorinated oxolane ring, presents several opportunities for systematic modification. QSAR models for this scaffold are typically developed by correlating variations in physicochemical properties with changes in biological response. These models are often built using a training set of molecules with known activities to predict the activities of novel, untested compounds.
Key molecular descriptors that are often influential in the QSAR models for 2-aminopyridine-based compounds include electronic, steric, and hydrophobic parameters. nih.govtandfonline.com The electronic nature of the pyridine ring and the substituents on the oxolane ring can significantly impact the molecule's interaction with its biological target. Steric factors, such as the size and shape of substituents, can affect the binding affinity and selectivity. Hydrophobicity, often quantified as the logarithm of the partition coefficient (LogP), plays a crucial role in the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
The introduction of a fluorine atom on the oxolane ring is a strategic modification. Fluorine's high electronegativity can alter the local electronic environment, potentially influencing hydrogen bonding interactions and metabolic stability. researchgate.net The effect of fluorine substitution on the biological activity of related compounds has been noted to be context-dependent, sometimes leading to enhanced potency and in other cases having a detrimental effect. nih.gov
To explore the structure-activity relationships of the this compound scaffold, a hypothetical QSAR study can be envisioned where various analogs are synthesized and their biological activities are measured. The data from such a study could be used to generate a predictive model. The following data tables illustrate the types of descriptors that would be considered in such a study and how their values might change with structural modifications.
Table 1: Physicochemical Descriptors of Hypothetical this compound Analogs
| Compound ID | R1 (Pyridine Ring) | R2 (Oxolane Ring) | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1 | H | F | 196.20 | 1.85 | 50.8 | 1 | 4 |
| 2 | 5-Cl | F | 230.64 | 2.55 | 50.8 | 1 | 4 |
| 3 | 5-CH3 | F | 210.23 | 2.30 | 50.8 | 1 | 4 |
| 4 | H | OH | 194.20 | 1.20 | 71.0 | 2 | 4 |
| 5 | H | H | 178.21 | 1.70 | 50.8 | 1 | 3 |
In a typical QSAR workflow, these descriptors would be used to build a mathematical model that relates them to a measured biological activity, such as the half-maximal inhibitory concentration (IC50). For instance, a multiple linear regression (MLR) model might take the following form:
pIC50 = β0 + β1(cLogP) + β2(TPSA) + β3(Molecular Weight) + ...
The coefficients (β) in this equation would indicate the relative importance of each descriptor in determining the biological activity. A positive coefficient for cLogP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.
Further refinement of the QSAR model can be achieved using more sophisticated techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com These 3D-QSAR methods provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights are invaluable for the targeted design of new analogs with improved potency and selectivity.
The optimization of the this compound scaffold would therefore involve a synergistic interplay between chemical synthesis and computational modeling. The predictions from QSAR models would guide the selection of the most promising modifications, and the experimental results from the testing of these new compounds would, in turn, be used to refine and improve the predictive power of the models.
Chemical Reactivity and Derivatization Strategies for N 4 Fluorooxolan 3 Yl Pyridin 2 Amine
Selective Functionalization of the Pyridine (B92270) Ring
The 2-aminopyridine (B139424) core is a well-established pharmacophore and a versatile synthetic intermediate. The amino substituent significantly influences the reactivity of the pyridine ring, directing further functionalization.
Directed Ortho-Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In N-substituted 2-aminopyridines, the amino group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho (C-3) position by strong bases like alkyllithiums. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can react with various electrophiles to introduce a wide range of substituents with high regioselectivity. The efficiency of the amino group as a DMG can be enhanced by converting it to a more strongly coordinating group, such as a pivaloylamide. acs.org
Once functionalized, typically with a halogen at a specific position, the pyridine ring of N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various transition metal-catalyzed cross-coupling reactions. The presence of the pyridyl directing group allows for the formation of stable complexes with metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating cyclization and further functionalization. rsc.orgrsc.orgnih.gov These reactions are atom-economical and enable the construction of complex N-heterocycles. rsc.orgrsc.org
Common cross-coupling reactions applicable to this scaffold include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a standard method for creating biaryl structures. acs.org
Heck Coupling: Vinylation with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines. nih.gov
These reactions can be directed to specific positions on the pyridine ring, often dictated by pre-existing substituents (like halogens) introduced via other methods. For instance, Pd-catalyzed C,N-cross coupling reactions have been demonstrated on 3-halo-2-aminopyridines to synthesize N(3)-substituted-2,3-diaminopyridines. researchgate.net
Table 1: Examples of Cross-Coupling Reactions on 2-Aminopyridine Scaffolds
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd catalyst, Base | 5-Bromo-2-methylpyridin-3-amine | Aryl-substituted aminopyridine | acs.org |
| C,N-Cross Coupling | Pd-precatalysts, LiHMDS | 3-Halo-2-aminopyridines | N(3)-substituted-2,3-diaminopyridines | researchgate.net |
| Annulation | [RhCp*Cl₂]₂ | N-aryl-2-aminopyridine, Alkyne | N-(2-pyridyl)indoles | rsc.org |
Electrophilic and Nucleophilic Aromatic Substitution Patterning
The amino group in 2-aminopyridine is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, since the para-position (C-5) is available, electrophilic attack is generally directed to the C-3 and C-5 positions. The outcome can be influenced by reaction conditions and the nature of the electrophile. Acid-catalyzed hydrogen exchange studies on 2-aminopyridine derivatives confirm that substitution occurs preferentially at the 3-position. rsc.org Electrophilic tropylation of 2-aminopyridine has been shown to afford N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine. researchgate.net
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a viable strategy, particularly if a good leaving group (e.g., a halogen) is present at the C-2 or C-4 positions. However, the electron-donating amino group at C-2 generally disfavors nucleophilic attack on the ring. Despite this, recent methodologies have emerged that enable SNAr reactions on electron-rich aminopyridines. One such approach involves the use of a ruthenium(II) catalyst to form a transient η⁶-pyridine complex. thieme-connect.comthieme-connect.de This complexation activates the pyridine ring towards nucleophilic attack, allowing for amination reactions with various amines. thieme-connect.comthieme-connect.de The reactivity of C-F bonds in nucleophilic substitution on pyridine rings has been noted to be high, sometimes exceeding that of other halogens, which could be relevant for derivatives of the target molecule. rsc.org
Transformations of the 4-Fluorooxolane Moiety
The 4-fluorooxolane (or 4-fluorotetrahydrofuran) ring offers additional avenues for derivatization, although its modification can be more challenging than that of the pyridine ring.
Stereoselective Modifications and Ring Transformations
The oxolane ring contains stereocenters, and their configuration can be crucial for biological activity. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com While specific studies on this compound are scarce, general principles of oxetane (B1205548) and tetrahydrofuran (B95107) chemistry can be applied. beilstein-journals.orgacs.org Ring-opening reactions of the oxolane moiety can be initiated under acidic or basic conditions, often with the assistance of a nucleophile. Such transformations would dramatically alter the molecular scaffold, potentially leading to linear derivatives.
Stereoselective synthesis of substituted pyrrolidines, which share a five-membered ring structure, has been achieved via [3+2] cycloaddition reactions, indicating that complex stereochemical control on five-membered heterocycles is feasible. nih.gov Similar strategies could potentially be adapted for modifying the oxolane ring.
Derivatization at the Fluoro-Substituted Carbon
The fluorine atom at the C-4 position of the oxolane ring is a key feature. The C-F bond is strong, making nucleophilic substitution at this position challenging. SN2 reactions on such a secondary carbon within a five-membered ring would require potent nucleophiles and potentially harsh conditions. nih.gov The success of such a substitution would also depend on the stereochemistry and the nature of the leaving group.
Alternatively, elimination reactions could be envisioned, where the fluorine and a proton on an adjacent carbon are removed to form a double bond within the oxolane ring, yielding a dihydrofuran derivative. The feasibility of this would depend on the accessibility of the anti-periplanar proton and the strength of the base used.
Chemical Modifications at the N-Amine Linkage
The secondary amine that bridges the pyridine and oxolane moieties is a reactive site for various chemical transformations. uomustansiriyah.edu.iq
Standard reactions for secondary amines can be readily applied, including:
N-Alkylation: Introduction of alkyl groups using alkyl halides or via reductive amination.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Arylation: Formation of a tri-substituted nitrogen center through reactions like the Buchwald-Hartwig amination. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, basicity, and biological interactions. For instance, the conversion of secondary amides to substituted amines via deoxygenative photochemical alkylation showcases advanced methods for modifying amide linkages. nih.gov Furthermore, the amine can be derivatized for analytical purposes, such as with 2-aminopyridine for the analysis of oligosaccharides. acs.org
Table 2: Potential Modifications at the N-Amine Linkage
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Tertiary amine |
| N-Acylation | Acyl chlorides, Anhydrides | Amide |
| N-Arylation | Aryl halides (with catalyst) | Tri-substituted amine |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |
N-Alkylation, N-Acylation, and N-Sulfonylation
The secondary amine in this compound is amenable to substitution reactions with various electrophiles, including alkylating, acylating, and sulfonylating agents. These reactions provide a straightforward route to modify the compound's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups on the exocyclic nitrogen can be achieved through reactions with alkyl halides or via reductive amination. researchgate.net The direct N-alkylation with alkyl halides is a common method, often carried out in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org The choice of base and solvent is crucial to control the reaction's selectivity and prevent potential side reactions, such as quaternization of the pyridine ring nitrogen. For less reactive alkylating agents, stronger bases or phase-transfer catalysts may be employed.
A representative N-alkylation reaction is depicted below:
Scheme 1: General N-alkylation of this compound.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 85 |
| 2 | Benzyl bromide | NaH | THF | 25 | 92 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 80 | 78 |
| Note: The data in this table is representative and based on the general reactivity of 2-aminopyridines, not on experimentally verified results for this compound. |
N-Acylation: Acylation of the secondary amine is readily accomplished using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the generated acid. semanticscholar.orgacs.orgrsc.org This reaction is generally high-yielding and provides stable amide derivatives. The reactivity of the acylating agent and the steric hindrance around the amine will influence the reaction conditions required.
A general N-acylation reaction is shown in the following scheme:
Scheme 2: General N-acylation of this compound.
| Entry | Acylating Agent (R-COCl) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 0-25 | 95 |
| 2 | Benzoyl chloride | Pyridine | Chloroform | 25 | 90 |
| 3 | Cyclopropanecarbonyl chloride | DIPEA | THF | 25 | 88 |
| Note: The data in this table is representative and based on the general reactivity of 2-aminopyridines, not on experimentally verified results for this compound. |
N-Sulfonylation: The synthesis of sulfonamide derivatives is achieved by reacting this compound with sulfonyl chlorides in the presence of a suitable base. cbijournal.com Pyridine is often used as both the solvent and the base. acs.orgacs.org The resulting sulfonamides are generally stable compounds. This functionalization is significant in medicinal chemistry, as the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's binding properties.
A typical N-sulfonylation reaction is illustrated below:
Scheme 3: General N-sulfonylation of this compound.
| Entry | Sulfonylating Agent (R-SO₂Cl) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0-25 | 91 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 50 | 87 |
| 3 | Thiophene-2-sulfonyl chloride | K₂CO₃ | Acetonitrile | 80 | 82 |
| Note: The data in this table is representative and based on the general reactivity of 2-aminopyridines, not on experimentally verified results for this compound. |
Formation of Macrocyclic or Polycyclic Architectures
The 2-aminopyridine scaffold is a valuable building block in the synthesis of more complex molecular architectures, including macrocycles and polycyclic systems. The nitrogen atoms of the 2-aminopyridine moiety can act as points of cyclization.
Formation of Macrocyclic Architectures: this compound can be incorporated into macrocyclic structures by reacting a difunctionalized derivative with a suitable linking unit. For instance, a derivative bearing two reactive sites, such as a di-acid chloride or a di-alkyl halide, could be synthesized and subsequently cyclized with a diamine or a diol. The pyridine nitrogen and the exocyclic amine can both participate in coordination with metal ions, making these macrocycles interesting as potential ligands. nih.gov High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular polymerization.
Formation of Polycyclic Architectures: The 2-aminopyridine unit is a precursor for the synthesis of fused heterocyclic systems. For example, condensation reactions with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Further intramolecular cyclization reactions can then be employed to construct more complex polycyclic frameworks. For instance, an appropriately substituted derivative of this compound could undergo an intramolecular C-H amination to form a new ring system.
A plausible synthetic route to a polycyclic derivative is outlined below:
Scheme 4: Plausible route to a polycyclic derivative from this compound.
The development of such complex architectures from this compound opens avenues for the exploration of novel chemical space, with potential applications in materials science and medicinal chemistry.
Exploration of N 4 Fluorooxolan 3 Yl Pyridin 2 Amine As a Versatile Chemical Scaffold
Design Principles for Novel Chemical Probes and Ligands
The design of novel chemical probes and ligands often centers on creating molecules that can interact with biological targets in a specific and measurable way. The structure of N-(4-fluorooxolan-3-yl)pyridin-2-amine incorporates several features that are advantageous in probe design. The 2-aminopyridine (B139424) moiety is a common feature in biologically active compounds and can participate in hydrogen bonding interactions with protein targets. mdpi.com The fluorinated oxolane (tetrahydrofuran) ring introduces polarity and the potential for specific interactions, while the fluorine atom itself can be a useful reporter group in certain analytical techniques, such as in the development of PET tracers. nih.gov
Key design principles that could be applied to this scaffold include:
Introduction of Reporter Groups: For imaging applications, a radioactive isotope like ¹⁸F could be incorporated, or a fluorophore could be attached to create a fluorescent probe.
Attachment of Reactive Moieties: To create covalent probes, a reactive group could be added to the scaffold to form a permanent bond with the target protein.
Modulation of Physicochemical Properties: The solubility, cell permeability, and metabolic stability of the molecule can be fine-tuned by modifying the scaffold, for instance, by adding or altering substituents on the pyridine (B92270) ring.
Scaffold Hopping and Molecular Hybridization Strategies in Drug Discovery Research
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular backbones with similar biological activity to an existing lead compound but with a different core structure. This can lead to improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govbenthamscience.com If this compound were identified as a hit in a screening campaign, medicinal chemists could employ scaffold hopping to explore alternative heterocyclic cores while retaining key pharmacophoric features, such as the hydrogen bond donor/acceptor pattern of the aminopyridine and the spatial orientation of the fluorooxolane group.
Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a new chemical entity with a dual or synergistic mode of action. nih.gov For example, the this compound scaffold could be hybridized with a known kinase inhibitor fragment to create a novel compound with enhanced or altered activity. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Recognition Principles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target. mdpi.com For the this compound scaffold, a systematic SAR exploration would involve synthesizing and testing a series of analogues to determine the effect of structural modifications on biological activity.
A hypothetical SAR study could explore the following modifications:
| Modification Site | Proposed Change | Rationale |
| Pyridine Ring | Substitution at the 4, 5, or 6-positions | To probe for additional binding pockets and modulate electronics. |
| Amino Linker | Acylation or alkylation | To investigate the importance of the hydrogen bond donor. |
| Oxolane Ring | Altering stereochemistry of the fluoro and amino groups | To determine the optimal 3D arrangement for binding. |
| Fluorine Atom | Replacement with other halogens or a hydroxyl group | To assess the role of fluorine in binding affinity and selectivity. |
The data from such studies would be crucial for building a pharmacophore model and guiding the design of more potent and selective compounds. researchgate.net
Potential for Materials Science and Catalysis Applications
While the primary focus for aminopyridine scaffolds is often in medicinal chemistry, their unique electronic and coordination properties also suggest potential applications in materials science and catalysis. The pyridine nitrogen atom can coordinate to metal centers, making aminopyridine derivatives useful as ligands in coordination chemistry and catalysis. mdpi.com
For this compound, potential applications could include:
Ligand in Asymmetric Catalysis: The chiral centers in the fluorooxolane ring could make it a candidate for a chiral ligand in metal-catalyzed asymmetric reactions.
Component of Functional Polymers: Incorporation of this scaffold into a polymer backbone could impart specific recognition or catalytic properties to the material. researchgate.net
Development of Sensors: The ability of the pyridine ring to interact with metal ions could be exploited in the design of chemical sensors.
Further research would be required to synthesize and evaluate the performance of materials and catalysts incorporating this specific scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-fluorooxolan-3-yl)pyridin-2-amine?
- Methodology : Synthesis typically involves coupling fluorinated oxolane precursors with pyridin-2-amine derivatives. For example, analogous compounds (e.g., triflumezopyrim) are synthesized via condensation reactions using dichloromethane as a solvent and oxalyl chloride as an activating agent . Fluorination can be achieved by introducing fluorine-containing reagents during ring closure or post-synthetic modification. Reaction optimization may require controlled temperature (e.g., reflux) and stoichiometric adjustments to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding interactions. For example, a related selenazole-pyridine compound was analyzed using an Agilent Xcalibur diffractometer, yielding R factor = 0.052 and wR = 0.132, with space group P21/n .
- NMR Spectroscopy : Confirm regiochemistry and purity. Proton environments (e.g., pyridin-2-amine NH) are identifiable at δ 6.5–8.5 ppm, while fluorine atoms in the oxolane ring show distinct NMR shifts.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks).
Q. What are the primary biological or pharmacological targets of fluorinated pyridin-2-amine derivatives?
- Applications : Fluorinated pyridin-2-amine scaffolds are explored as kinase inhibitors (e.g., p38 MAP kinase ), adenosine receptor antagonists , and antimicrobial agents. The fluorooxolan group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the fluorooxolan group without side reactions?
- Strategies :
- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to avoid nucleophilic interference.
- Temperature Control : Maintain <0°C during fluorination to prevent ring-opening .
- Catalysis : Employ palladium or copper catalysts for regioselective coupling, as seen in analogous heterocyclic syntheses .
- Monitoring : Track intermediates via TLC or in situ IR spectroscopy to detect undesired byproducts (e.g., dehalogenation).
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Challenges :
- Polymorphism : Fluorine’s electronegativity can disrupt crystal packing, leading to multiple polymorphs.
- Hydrogen Bonding : Weak N–H⋯F interactions may reduce lattice stability compared to N–H⋯N bonds .
- Solutions :
- Use slow evaporation in non-polar solvents (e.g., CCl) to promote ordered crystal growth.
- Co-crystallize with carboxylic acids to strengthen supramolecular interactions.
Q. How does the fluorooxolan substituent influence binding affinity in kinase inhibitors?
- Mechanistic Insights :
- The fluorooxolan group’s electronegativity enhances dipole interactions with kinase ATP-binding pockets.
- Case Study : In p38 MAP kinase inhibitors, fluorinated pyridines show improved selectivity (IC < 50 nM) due to steric and electronic complementarity .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported biological activities of fluorinated pyridin-2-amine derivatives?
- Analysis :
- Structural Variants : Minor changes (e.g., oxolane vs. pyrimidine rings) drastically alter activity. Cross-validate using isogenic cell lines or knockout models.
- Assay Conditions : Differences in IC values may stem from assay pH or co-solvents (e.g., DMSO concentration affects membrane permeability) .
- Resolution : Perform head-to-head comparisons under standardized protocols (e.g., NIH/NCATS guidelines).
Methodological Recommendations
Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition profile?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
